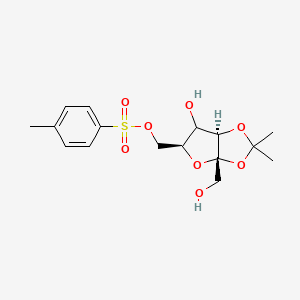

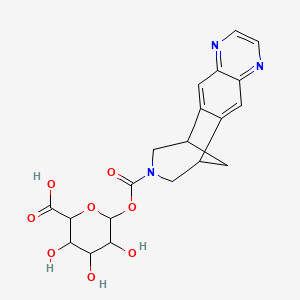

![molecular formula C₅₆H₉₇NO₁₂Si₂ B1141202 (1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone CAS No. 133941-75-0](/img/structure/B1141202.png)

(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

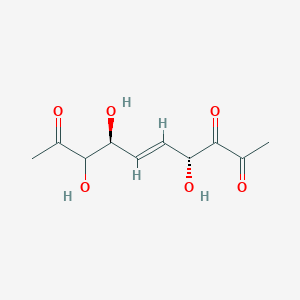

The study and development of complex molecules with tert-butyl(dimethyl)silyl groups are significant in organic chemistry due to their unique reactivity and potential applications in synthesizing pharmaceuticals and materials. The molecule , with its intricate structure, represents a class of compounds that are at the forefront of synthetic chemistry research.

Synthesis Analysis

The synthesis of complex molecules typically involves multi-step reactions, including protection and deprotection of functional groups, to achieve the desired structural complexity. For example, Ishii et al. (2000) explored the synthesis and physical properties of sterically congested cycloalkenes, which are related to the structural complexity of the molecule (Ishii et al., 2000).

Molecular Structure Analysis

X-ray crystallography and NMR spectroscopy are critical in determining the molecular structure of complex organic molecules. Studies like those by Guelzim et al. (1993) provide insights into the molecular structure through crystallographic analysis, revealing conformation and stereochemistry (Guelzim et al., 1993).

Chemical Reactions and Properties

The reactivity of complex molecules with tert-butyl(dimethyl)silyl groups involves a range of chemical reactions, including cycloadditions and substitutions. For example, Kozmin et al. (2003) demonstrated the cycloaddition reactions of silyl enol ethers, which are relevant to understanding the chemical reactivity of the molecule (Kozmin et al., 2003).

Scientific Research Applications

Environmental Science and Biodegradation

- Biodegradation of Ethers : Studies on the biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater highlight the microbial capacity to degrade ethers, potentially offering insights into environmental processes affecting similar compounds. The presence of microorganisms capable of utilizing ethers as a carbon and energy source or via cometabolism with alkanes has been documented, suggesting pathways for the environmental processing of complex organic ethers (Thornton et al., 2020).

Chemical Synthesis and Catalysis

- Catalytic Processes : Research into catalytic non-enzymatic kinetic resolution processes, which involve the selective conversion of racemic mixtures into enantiomerically enriched products, might be relevant for synthesizing or modifying complex organic structures, including those with multiple stereocenters similar to the compound . Such studies demonstrate the potential for creating high-value chemical entities with specificity and efficiency (Pellissier, 2011).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H97NO12Si2/c1-20-23-41-29-35(2)28-36(3)30-47(64-14)50-48(65-15)32-38(5)56(62,67-50)51(59)52(60)57-27-22-21-24-42(57)53(61)66-49(39(6)45(34-43(41)58)69-71(18,19)55(10,11)12)37(4)31-40-25-26-44(46(33-40)63-13)68-70(16,17)54(7,8)9/h20,29,31,36,38-42,44-50,62H,1,21-28,30,32-34H2,2-19H3/t36-,38-,39-,40+,41+,42+,44-,45+,46-,47-,48+,49-,50-,56-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMQPVYFWZQHALN-PMMKSNOSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C2C(CC(C(O2)(C(=O)C(=O)N3CCCCC3C(=O)OC(C(C(CC(=O)C(C=C(C1)C)CC=C)O[Si](C)(C)C(C)(C)C)C)C(=CC4CCC(C(C4)OC)O[Si](C)(C)C(C)(C)C)C)O)C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]([C@@H]2[C@H](C[C@H]([C@@](O2)(C(=O)C(=O)N3CCCC[C@H]3C(=O)O[C@@H]([C@@H]([C@H](CC(=O)[C@H](C=C(C1)C)CC=C)O[Si](C)(C)C(C)(C)C)C)C(=C[C@@H]4CC[C@H]([C@@H](C4)OC)O[Si](C)(C)C(C)(C)C)C)O)C)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H97NO12Si2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1032.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,9S,12S,13S,14S,17S,21R,23R,24R,25S,27R)-14-[Tert-butyl(dimethyl)silyl]oxy-12-[1-[(1R,3R,4R)-4-[tert-butyl(dimethyl)silyl]oxy-3-methoxycyclohexyl]prop-1-en-2-yl]-1-hydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-17-prop-2-enyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

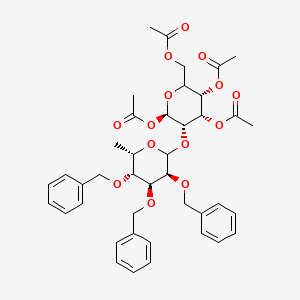

![[3,4,5-Triacetyloxy-6-[(3,4,5-triacetyloxy-6-hydroxyoxan-2-yl)methoxy]oxan-2-yl]methyl acetate](/img/structure/B1141120.png)

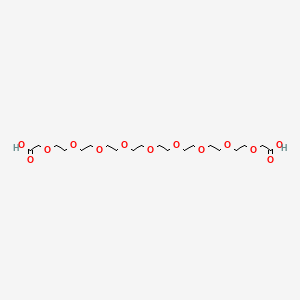

![[(2S)-1-[(3R)-3-hexyl-4-oxooxetan-2-yl]tridecan-2-yl] (2S)-2-formamido-4-methylpentanoate](/img/structure/B1141128.png)